1-(Thiophen-2-yl)butan-1-amine hydrochloride
Description
Properties
IUPAC Name |
1-thiophen-2-ylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NS.ClH/c1-2-4-7(9)8-5-3-6-10-8;/h3,5-7H,2,4,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNYQWFOHMZFXMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=CC=CS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Catalytic Hydrogenation and Boc Deprotection
A representative method starts with a vinyl triflate intermediate bearing the thiophene moiety. This intermediate undergoes cross-coupling reactions (Negishi or Suzuki) to introduce the butan-1-yl chain, followed by catalytic hydrogenation to saturate the molecule and install the amine functionality protected as an N-Boc derivative. The Boc group is then removed by treatment with hydrogen chloride in dioxane to afford the amine hydrochloride salt directly.
- Key reagents and conditions:
- Vinyl triflate precursor
- Negishi or Suzuki cross-coupling catalysts
- Catalytic hydrogenation (e.g., Pd/C under H2)
- Boc deprotection with HCl in dioxane
This method is well-documented for related compounds and yields the amine hydrochloride salt in high purity, ready for further applications.
Amination via Metal-Catalyzed Reactions
An alternative approach involves the preparation of amino ketone intermediates followed by selective amination using transition metal catalysts such as rhodium or ruthenium complexes with diphosphine ligands. The reaction is typically conducted at elevated temperatures (80–150 °C), using inorganic bases like lithium, sodium, or potassium carbonate to facilitate the transformation.
- Catalyst system:
- Rhodium or ruthenium salts with diphosphine ligands
- Inorganic carbonate bases (Li2CO3, Na2CO3, K2CO3)
- Reaction conditions:
- Temperature range: 100–130 °C preferred
- Polar solvents for catalyst dissolution
This method allows for enantiomerically pure amine derivatives, which is advantageous for pharmaceutical applications.
Salt Formation and Solubility Optimization
Once the free amine is synthesized, conversion to the hydrochloride salt is achieved by treatment with hydrogen chloride, often in dioxane or aqueous media. This step enhances the compound's stability and solubility, particularly useful for in vivo formulations.
- Formulation notes:
- Dissolution in DMSO followed by gradual addition of co-solvents such as PEG300, Tween 80, or corn oil
- Ensuring clarity of solution before each solvent addition
- Use of physical methods (vortex, ultrasound, heat) to aid dissolution
A detailed stock solution preparation table for various concentrations is available, facilitating precise formulation for experimental use:
| Stock Solution Concentration | 1 mg (mL) | 5 mg (mL) | 10 mg (mL) |
|---|---|---|---|
| 1 mM | 5.2159 | 26.0797 | 52.1594 |
| 5 mM | 1.0432 | 5.2159 | 10.4319 |
| 10 mM | 0.5216 | 2.608 | 5.2159 |
These values assist in preparing precise stock solutions for biological or chemical studies.
Research Findings and Analytical Data
- Purity and characterization: The amine hydrochloride salts prepared via these methods exhibit consistent purity confirmed by NMR, mass spectrometry, and IR spectroscopy.
- Yields: Boc deprotection and salt formation steps typically yield the final product in 75–90% isolated yield.
- Reaction scalability: The catalytic hydrogenation and metal-catalyzed amination steps are scalable, allowing gram to multi-gram synthesis.
- Solubility: Hydrochloride salt form shows improved aqueous solubility, critical for pharmacological testing.
Summary Table of Preparation Methods
Chemical Reactions Analysis
1-(Thiophen-2-yl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Neuropharmacology
Research indicates that compounds similar to 1-(Thiophen-2-yl)butan-1-amine hydrochloride may interact with neurotransmitter systems, particularly in the modulation of serotonin and dopamine receptors. This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases.
Antidepressant Activity
Preliminary studies suggest that thiophene derivatives can influence serotonin levels in the brain, indicating potential antidepressant properties. The mechanism may involve the inhibition of serotonin reuptake, similar to selective serotonin reuptake inhibitors (SSRIs).
Case Study 1: Neuropharmacological Effects
A study investigating the effects of thiophene derivatives on neurotransmitter systems found that certain compounds could enhance serotonin receptor activity, leading to improved mood and cognitive function in rodent models . This finding supports further exploration of this compound in similar contexts.
Case Study 2: Pain Management Alternatives
In a comparative study of non-opioid analgesics, researchers evaluated various thiophene derivatives for their pain-relieving properties. Results indicated that some derivatives exhibited significant analgesic effects without the side effects commonly associated with opioids . This positions this compound as a potential candidate for further investigation.
Summary Table of Applications
| Application Area | Potential Effects | Research Status |
|---|---|---|
| Neuropharmacology | Modulation of serotonin and dopamine systems | Emerging research |
| Analgesic Properties | Pain relief through opioid receptor interaction | Limited studies |
| Antidepressant Activity | Increase in serotonin levels | Preliminary findings |
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the amine group can form hydrogen bonds. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Key Properties :
- Storage : Requires an inert atmosphere and room temperature .
- Synthesis : Prepared via reactions involving thiophene derivatives and amines, as evidenced by protocols using 1-(thiophen-2-yl)butane-1,3-dione and butan-1-amine in the presence of catalysts like propionic acid .
Comparison with Similar Compounds
The following table summarizes structural analogs and their distinguishing features:
Structural and Functional Insights
Aromatic Substituent Effects :
- Thiophene vs. Phenyl/Tolyl : Thiophene’s electron-rich sulfur atom enhances π-π interactions and metal coordination compared to phenyl or tolyl groups, making it valuable in catalysis and polymer chemistry .
- Fluorophenyl Derivatives : Fluorine substitution (e.g., in (S)-1-(4-fluorophenyl)butan-1-amine HCl) increases lipophilicity and metabolic stability, often preferred in drug design .
Chain Length and Substitution Position: Butan-1-amine vs. Propanamine: Longer chains (butan-1-amine) improve solubility in non-polar solvents, whereas shorter chains (e.g., methiopropamine HCl) may enhance blood-brain barrier penetration . Direct vs.
Salt Forms and Physicochemical Properties :
- Hydrochloride salts are commonly used to enhance water solubility and crystallinity. For example, butan-1-amine hydrochloride is a colorless solid with straightforward isolation protocols , while thiophene-containing analogs may exhibit higher melting points due to aromatic stacking .
Biological Activity
1-(Thiophen-2-yl)butan-1-amine hydrochloride, a compound featuring a thiophene ring and a butanamine backbone, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 173.65 g/mol. The presence of the thiophene ring is significant as it contributes to the compound's unique chemical behavior and biological interactions.
Research indicates that this compound may interact with various molecular targets, including neurotransmitter receptors. The thiophene moiety can engage in π-π stacking interactions, enhancing binding affinity to specific receptors, particularly dopamine receptors. This interaction can lead to alterations in neuronal activity and neurotransmitter release, influencing dopaminergic pathways crucial for reward and motor control.
Antimicrobial Properties
Several studies have investigated the antimicrobial potential of thiophene derivatives, including this compound. The compound exhibits notable activity against various bacterial strains, suggesting its potential use as an antimicrobial agent .
Anticancer Activity
Research has highlighted the anticancer properties of thiophene-containing compounds. This compound has shown promise in inhibiting cancer cell proliferation in vitro. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells, making it a candidate for further development in cancer therapeutics .
Neuropharmacological Effects
Given its structural similarity to known psychoactive compounds, this compound is being explored for its neuropharmacological effects. Preliminary studies suggest that it may modulate dopaminergic signaling pathways, potentially impacting mood and behavior.
Data Table: Summary of Biological Activities
| Activity | Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuropharmacological | Modulates dopamine receptors |
Case Study 1: Antimicrobial Efficacy
In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL, demonstrating its potential as an effective antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
A series of experiments were conducted using human breast cancer cell lines (MCF-7). Treatment with varying concentrations of this compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 25 µM after 48 hours of exposure. Mechanistic studies revealed activation of caspase pathways indicative of apoptosis .
Q & A
Q. Key Methodological Considerations :
- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: dichloromethane/methanol) to isolate the hydrochloride salt.
- Yield Optimization : Adjust stoichiometry of reagents and reaction time (e.g., 12–24 hours for reductive amination) .
How can researchers resolve discrepancies in spectroscopic data during structural confirmation?
Advanced Question
Discrepancies in NMR, IR, or mass spectrometry data often arise from solvent effects , polymorphism , or unexpected tautomerization . To address this:
Multi-Technique Validation :
- X-ray crystallography : Use programs like SHELXL (via SHELX suite) to resolve crystal structures and compare bond lengths/angles with computational models .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with ≤2 ppm error.
Computational Chemistry : Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software).
Database Cross-Referencing : Validate against PubChem or Reaxys entries for analogous thiophene-amine derivatives .
What purification techniques are effective for isolating high-purity this compound?
Basic Question
- Recrystallization : Use ethanol/water (3:1 v/v) or acetonitrile as solvents to minimize co-crystallization of byproducts.
- Ion-Exchange Chromatography : Separate hydrochloride salts from unreacted amines using Dowex® resin.
- Sublimation : For thermally stable batches, sublimation under reduced pressure (≤0.1 mmHg) yields >98% purity .
Critical Note : Monitor pH during acidification (target pH 3–4) to avoid over-protonation or salt decomposition .
What strategies address low yields in the final hydrochloride salt formation step?
Advanced Question
Low yields may stem from incomplete protonation or solvent incompatibility . Mitigation strategies include:
- Counterion Screening : Test alternative acids (e.g., HCl gas vs. aqueous HCl) to improve salt stability.
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with ethanol or acetone to enhance crystallization kinetics.
- Temperature Gradients : Gradual cooling (e.g., 60°C → 4°C) promotes controlled crystal growth and reduces amorphous precipitation .
Case Study : In analogous amine hydrochloride syntheses, yields improved from 65% to 87% by switching from aqueous HCl to HCl gas in anhydrous diethyl ether .
What analytical methods confirm the hydrochloride salt form versus the free base?
Basic Question
- Elemental Analysis : Verify Cl⁻ content (theoretical Cl% = ~14.3% for C₈H₁₃NS·HCl).
- FTIR Spectroscopy : Identify N–H stretching (2500–3000 cm⁻¹) and Cl⁻ counterion bands (600–800 cm⁻¹).
- Potentiometric Titration : Measure free base-to-salt conversion efficiency using 0.1 M NaOH .
How to investigate unexpected byproducts in alkylation reactions involving this compound?
Advanced Question
Unexpected byproducts (e.g., dimerized or oxidized species) require:
Reaction Monitoring : Use LC-MS or HPLC-PDA at intervals (0, 2, 6, 12 hours) to track intermediate formation.
Isolation and Characterization :
- Prep-HPLC : Collect fractions of byproducts for NMR/HRMS analysis.
- Mechanistic Probes : Introduce radical scavengers (e.g., TEMPO) to test for radical-mediated pathways .
Computational Modeling : Simulate reaction pathways (e.g., Gaussian TS searches) to identify energetically favorable side reactions .
What are the challenges in crystallizing this compound for XRD studies?
Advanced Question
Crystallization challenges include:
- Hygroscopicity : Use anhydrous solvents and glovebox techniques to prevent water absorption.
- Polymorphism : Screen crystallization solvents (e.g., methanol, ethyl acetate) to isolate a single polymorph.
- Data Collection : For small crystals (<0.1 mm), employ synchrotron radiation or microfocus X-ray sources. SHELXD (SHELX suite) is recommended for solving structures from weak diffraction data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
